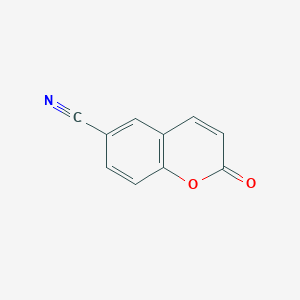

6-Cyanocoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxochromene-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSNBULGQKALQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Cyanocoumarin and Its Derivatives

Classical and Established Synthesis Protocols

Traditional methods for coumarin (B35378) synthesis have been refined over many decades and remain fundamental in organic synthesis. These reactions typically involve the condensation of a phenol (B47542) or a salicylaldehyde (B1680747) derivative with a partner that provides the remaining carbon atoms for the pyrone ring.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarins, particularly those with a substituent at the 3-position. derpharmachemica.com The reaction involves the base-catalyzed condensation of an o-hydroxyaryl aldehyde with an active methylene (B1212753) compound. derpharmachemica.com For the synthesis of 3-cyanocoumarins, this typically involves reacting a salicylaldehyde with an active methylene nitrile, such as ethyl cyanoacetate (B8463686) or malononitrile (B47326). derpharmachemica.comclockss.org

To produce 6-cyanocoumarin specifically, the required starting material is 2-hydroxy-5-cyanobenzaldehyde. The reaction proceeds via an initial condensation to form an intermediate, which then undergoes intramolecular cyclization (lactone formation) to yield the coumarin ring. derpharmachemica.com Various bases can be used to catalyze the reaction, with piperidine (B6355638) being a common choice. sci-hub.se The reaction can be performed in different solvents or even under solvent-free conditions, often accelerated by microwave irradiation to reduce reaction times and improve yields. sci-hub.seresearchgate.net A one-pot procedure in water has also been developed, highlighting a greener approach to this classical reaction. clockss.orgtandfonline.com

Table 1: Knoevenagel Condensation for Coumarin Synthesis

| Starting Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | Malononitrile | NaOH, Water, RT | 3-Cyanocoumarin (B81025) | High | clockss.orgtandfonline.com |

| Substituted Salicylaldehydes | Ethyl Cyanoacetate | Piperidine, Microwave, Solvent-free | 3-Substituted Coumarins | - | sci-hub.se |

| o-Hydroxy benzaldehyde | Phenylsulfonyl acetonitrile (B52724) | Piperidine, then Acid Hydrolysis | 3-Phenylsulfonyl coumarin | - | derpharmachemica.com |

This table represents general conditions for coumarin synthesis via Knoevenagel condensation. Specific synthesis of this compound would require 2-hydroxy-5-cyanobenzaldehyde as the starting aldehyde.

The Pechmann condensation provides a direct route to coumarins by reacting a phenol with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism involves an initial acid-catalyzed transesterification, followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration to form the coumarin. wikipedia.org

For the synthesis of this compound, the necessary precursors would be 4-cyanophenol and a suitable β-ketoester, such as ethyl acetoacetate (B1235776). The reaction typically requires a strong acid catalyst, such as concentrated sulfuric acid, methanesulfonic acid, or a Lewis acid like aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org While effective, especially for electron-rich phenols, the conditions can be harsh. wikipedia.orgarkat-usa.org To mitigate these issues, alternative catalysts and conditions have been explored, including the use of ionic liquids and solid acid catalysts like Amberlyst-15 or montmorillonite (B579905) clay, which can lead to cleaner reactions and easier product isolation. arkat-usa.orgconnectjournals.com

Table 2: Pechmann Condensation for Coumarin Synthesis

| Phenol Component | β-Ketoester | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Phenol | Ethyl Acetoacetate | Conc. H₂SO₄ | Harsh | 4-Methylcoumarin | arkat-usa.org |

| Resorcinol | Ethyl Acetoacetate | Milder Conditions | Umbelliferone derivative | 7-Hydroxy-4-methylcoumarin | wikipedia.org |

| Substituted Phenols | Ethyl Acetoacetate | Dipyridine copper chloride | Solvent-free, Microwave | 4-Substituted coumarins | arkat-usa.org |

This table illustrates general Pechmann condensation conditions. The synthesis of this compound via this method would start with 4-cyanophenol.

The Wittig reaction offers another versatile pathway to the coumarin scaffold. This method involves the reaction of an o-hydroxybenzaldehyde with a phosphorus ylide, typically a stabilized ylide such as (ethoxycarbonylmethyl)triphenylphosphorane. The reaction forms a carbon-carbon double bond, leading to an o-hydroxycinnamic acid ester intermediate, which readily undergoes intramolecular cyclization to the coumarin product. unimi.it

To synthesize this compound, 2-hydroxy-5-cyanobenzaldehyde is reacted with the appropriate Wittig reagent. Traditionally, these reactions were conducted under reflux in high-boiling aromatic solvents like benzene (B151609) or xylene. However, significant progress has been made in developing more environmentally friendly protocols. Recent modifications include one-pot procedures and solvent-free conditions, which can improve yields and shorten reaction times.

Pechmann Condensation Routes to Coumarin Backbones

Advanced and Green Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Advanced protocols, such as transition metal-catalyzed cross-couplings and multicomponent reactions, provide powerful tools for constructing complex coumarin derivatives that may be inaccessible through classical methods.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. sigmaaldrich.comlibretexts.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly prominent. libretexts.orgmt.comresearchgate.net This reaction is invaluable for synthesizing derivatives of this compound, allowing for the introduction of aryl, vinyl, or other organic fragments onto the coumarin core.

A common strategy involves starting with a halogenated coumarin, such as 6-bromocoumarin. This precursor can then be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to yield 6-substituted coumarin derivatives. libretexts.orgtcichemicals.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.org The mild reaction conditions and high functional group tolerance of the Suzuki reaction make it a highly versatile tool in modern organic synthesis. mt.comtcichemicals.com

Table 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

| Coupling Partner 1 (Organohalide) | Coupling Partner 2 (Organoboron) | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl Halide | Phenylboronic Acid | Pd(0) complex, Base | Biaryl Compound | libretexts.org |

| 6-Bromocoumarin (Hypothetical) | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Arylcoumarin Derivative | libretexts.orgmt.com |

| Alkenyl Halide | Alkenylboronic Ester | PdCl₂(Amphos)₂ | Conjugated Diene | tcichemicals.com |

This table provides examples of Suzuki coupling reactions. Application to this compound derivatives would typically start from 6-bromocoumarin.

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. nih.gov These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govbeilstein-journals.org

For the synthesis of complex coumarin architectures, MCRs offer a powerful approach. sci-hub.senih.gov A potential MCR for a this compound derivative could involve the one-pot reaction of 2-hydroxy-5-cyanobenzaldehyde, an active methylene compound (like malononitrile), and a third component, such as an enolizable ketone or a 1,3-dicarbonyl compound. nih.govajol.info The reaction sequence often involves a cascade of condensation and cyclization steps, leading to densely functionalized heterocyclic systems in a single synthetic operation. The development of new MCRs is an active area of research, providing novel and efficient pathways to complex molecules. beilstein-journals.orgresearchgate.net

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This approach streamlines the synthetic process by eliminating the need for isolation and purification of intermediates, thereby saving time and materials. beilstein-journals.orgacs.org

A notable one-pot procedure for preparing 3-substituted coumarins, including 3-cyanocoumarin and its derivatives, involves the Knoevenagel condensation of o-hydroxyaryl aldehydes with various acetonitriles conducted in water. clockss.org This method is distinguished by its simplicity and high yields, obviating the need for organic solvents. clockss.org The reaction proceeds by mixing the o-hydroxycarbonyl compound and the nitrile in an aqueous solution of sodium bicarbonate or sodium hydroxide, followed by vigorous stirring. clockss.org After an initial reaction period at room temperature, the mixture is acidified and heated to facilitate intramolecular cyclization, yielding the final coumarin product. clockss.org The crude coumarin, which precipitates from the solution upon cooling, is often of high purity (>98%) and can be easily collected by filtration. clockss.org This strategy has been successfully applied on a multigram scale, demonstrating its practicality and scalability. clockss.org

The salient features of such aqueous one-pot syntheses include mild reaction conditions, excellent yields, high atom economy, and environmental benignity, often eliminating the need for chromatographic purification. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of coumarin derivatives. eurekalert.orgijfmr.com These approaches include the use of alternative energy sources like ultrasound and environmentally benign solvent systems such as deep eutectic solvents and water. eurekalert.orgresearchgate.net

Deep Eutectic Solvents (DESs) have emerged as promising green media for chemical synthesis. nih.gov These solvents, typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), are characterized by their low cost, biodegradability, low volatility, and thermal stability. nih.govbeilstein-journals.org Crucially, in many reactions, the DES can function as both the solvent and the catalyst. nih.gov

The Knoevenagel condensation for the synthesis of coumarin derivatives has been effectively carried out in a DES. sci-hub.se For instance, a one-pot synthesis of a fluorescent colorant based on cyanocoumarins was developed using a DES composed of choline (B1196258) chloride and urea (B33335) (ChCl:urea). nih.gov In this process, 4-(diethylamino)-2-hydroxybenzaldehyde and ethyl acetoacetate were first reacted in the DES to form an intermediate, which was then reacted with malononitrile. nih.gov

Another versatile DES, comprising choline chloride and L-(+)-tartaric acid, has been employed for the Pechmann condensation to produce various functionalized coumarins in high yields (60–98%). nih.govresearchgate.net This method is notable for its efficiency, with some reactions completing in as little as 10 minutes. nih.govresearchgate.net A significant advantage of this system is the ability to recycle and reuse the DES multiple times without a significant drop in product yield, enhancing the sustainability of the process. nih.govresearchgate.net

Table 1: Examples of Deep Eutectic Solvent Systems in Coumarin Synthesis

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Reference |

| Choline Chloride (ChCl) | Urea | 1:2 | One-pot synthesis of cyanocoumarin-based fluorescent colorants | nih.gov |

| Choline Chloride (ChCl) | L-(+)-Tartaric Acid | 1:2 | Pechmann condensation for functionalized coumarins | nih.govresearchgate.net |

| Choline Chloride (ChCl) | Glycerol | 1:2 | Suzuki-Miyaura cross-coupling for aryl-coumarin synthesis | mdpi.com |

Ultrasound-assisted organic synthesis is an energy-efficient green technique that utilizes acoustic cavitation to accelerate chemical reactions. scirp.orgmdpi.com The formation, growth, and implosion of bubbles in the reaction liquid create localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates, higher yields, and often shorter reaction times compared to conventional methods. scirp.orgmdpi.com

This methodology has been successfully applied to the synthesis of various coumarin derivatives. For example, 3-aryl coumarins have been synthesized efficiently from salicylaldehyde and phenyl acetyl chloride using potassium carbonate in THF under ultrasound irradiation. scirp.org This sonochemical method significantly reduces the reaction time and improves yields compared to conventional heating. scirp.org The use of ultrasound is considered a convenient and simple green alternative for synthesizing biologically important heterocyclic compounds like coumarins. scirp.org While specific reports on the ultrasound-assisted synthesis of this compound are not prevalent, the general success of this technique for the coumarin scaffold suggests its high potential for this application. dntb.gov.ua

Water is an ideal green solvent due to its non-toxicity, non-flammability, availability, and low cost. Its use in organic synthesis aligns perfectly with the goals of green chemistry. sphinxsai.com The Knoevenagel condensation to produce cyanocoumarins is particularly well-suited to aqueous media. clockss.orgsphinxsai.com

An efficient, one-pot synthesis of 3-cyanocoumarin and its derivatives has been achieved by reacting substituted salicylaldehydes with malononitrile in water. clockss.orgsphinxsai.com The reaction can be catalyzed by piperidine or simply by using an aqueous solution of a mild base like sodium bicarbonate. clockss.org Research has shown that conducting the reaction in a heterogeneous aqueous phase often results in higher yields compared to the same reaction in a homogeneous ethanolic solution. clockss.org This enhancement in water is attributed to the hydrophobic effect, which brings the reactants into close proximity. sphinxsai.com The work-up is exceptionally simple, typically involving just the filtration of the solid product from the aqueous mixture. clockss.org

Table 2: One-Pot Synthesis of 3-Cyanocoumarins in Water via Knoevenagel Reaction

| Salicylaldehyde Derivative | Reagent | Conditions | Yield (%) | Reference |

| Salicylaldehyde | Malononitrile | NaOH (aq), RT, 2h; then HCl, 90°C, 1h | 95 | clockss.org |

| 4-Methylsalicylaldehyde | Malononitrile | NaOH (aq), RT, 2h; then HCl, 90°C, 1h | 96 | clockss.org |

| 2-Hydroxy-1-naphthaldehyde | Malononitrile | NaOH (aq), RT, 2h; then HCl, 90°C, 1h | 98 | clockss.org |

| 5-Nitrosalicylaldehyde | Malononitrile | NaHCO₃ (aq), RT, 24h; then HCl, RT, 4h | 93 | clockss.org |

Derivatization and Functionalization Strategies of this compound

The functionalization of the coumarin core is essential for tuning its chemical and photophysical properties. The cyano group at the C-6 position can serve as a synthetic handle for further molecular elaboration.

The introduction of aryl groups at the C-6 position of the coumarin ring system is a key strategy for developing novel fluorescent dyes and potential biomarkers. unica.itnih.gov A robust and widely used method for this transformation is the Palladium-catalyzed Suzuki cross-coupling reaction. unica.itnih.gov

This strategy typically involves a two-step procedure. First, a suitable halogenated precursor, such as a 6-bromo-3-cyanocoumarin, is synthesized. unica.itnih.gov This is commonly achieved through a Knoevenagel condensation between a 5-bromosalicylaldehyde (B98134) and an active methylene compound like malononitrile. unica.itnih.gov

In the second step, the 6-bromo coumarin derivative is subjected to a Suzuki cross-coupling reaction with a selected arylboronic acid in the presence of a palladium(0) catalyst. unica.itnih.gov This reaction efficiently forges a new carbon-carbon bond between the C-6 position of the coumarin and the aryl ring of the boronic acid, yielding the desired 6-aryl coumarin. unica.itnih.gov This method is highly versatile, allowing for the introduction of a diverse array of substituted and unsubstituted aryl groups, leading to the creation of a library of 6-aryl coumarin derivatives with varied electronic and photophysical properties. unica.it

Table 3: Synthesis of 6-Aryl Coumarins via Suzuki Cross-Coupling

| Coumarin Precursor | Arylboronic Acid | Product | Yield (%) | Reference |

| 6-Bromo-3-cyanocoumarin | Phenylboronic acid | 6-Phenyl-3-cyanocoumarin | 72 | unica.itnih.gov |

| 6-Bromo-3-cyanocoumarin | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3-cyanocoumarin | 75 | unica.itnih.gov |

| 6-Bromo-3-cyanocoumarin | 4-(Trifluoromethyl)phenylboronic acid | 6-(4-(Trifluoromethyl)phenyl)-3-cyanocoumarin | 68 | unica.itnih.gov |

| 6-Bromo-3-cyanocoumarin | Naphthalen-1-ylboronic acid | 6-(Naphthalen-1-yl)-3-cyanocoumarin | 65 | unica.itnih.gov |

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound and its varied derivatives is a field of active research, driven by their potential in materials science and as fluorescent probes. Chemists have developed a range of methodologies to construct and functionalize this core structure, enabling the fine-tuning of its photophysical and chemical properties. These strategies include remote functionalization, annulation reactions to create extended π-systems, incorporation into novel molecular frameworks like non-natural amino acids, and specific designs to achieve red-shifted emission.

2 Remote Functionalization of Cyanocoumarins (e.g., γ,δ-functionalization)

A notable strategy involves the organocatalytic asymmetric γ,δ-functionalization of 3-cyano-4-styrylcoumarins. researchgate.netacs.org This reaction proceeds through a stereocontrolled cascade of thia-Michael addition, aldol (B89426) reaction, and subsequent annulation. researchgate.netacs.org The use of bifunctional organocatalysts is crucial for achieving high diastereo- and enantioselectivity. researchgate.netacs.org This methodology has demonstrated a broad substrate scope and tolerance for various functional groups. researchgate.net The resulting polycyclic products, which incorporate coumarin, 2H-pyran-2-imine, and tetrahydrothiophene (B86538) units, can be further transformed. For instance, the imidoester group can be modified to yield biologically relevant δ-lactone derivatives. acs.org

Another approach to remote functionalization is the organocatalytic (3+2)-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines derived from salicylaldehyde. researchgate.net This method, facilitated by a quinine-derived catalyst, produces cycloadducts bearing two biologically significant units with good chemical and stereochemical outcomes. researchgate.net The resulting products can undergo further transformations, expanding their chemical diversity. researchgate.net The incorporation of an olefin moiety into the structure of 4-methyl-3-cyanocoumarin derivatives creates a new class of vinylogous Michael acceptors, which are key to these remote functionalizations. acs.org

| Precursor | Reagent | Catalyst | Functionalization Type | Product | Ref |

| 3-Cyano-4-styrylcoumarins | 2-Mercaptoacetophenones | Bifunctional Organocatalyst | γ,δ-Functionalization | Polycyclic chiral products with coumarin, 2H-pyran-2-imine, and tetrahydrothiophene units | researchgate.netacs.org |

| 4-(Alk-1-en-1-yl)-3-cyanocoumarins | Imines from salicylaldehyde | Quinine-derived catalyst | (3+2)-Cycloaddition | Cycloadducts with two biologically relevant units | researchgate.net |

3 Annulation Reactions for π-Extended Coumarin Systems

Annulation reactions are a powerful tool for synthesizing π-extended coumarin systems, which are of significant interest for their applications in materials science due to their unique photophysical properties. unimi.it These reactions involve the construction of additional rings fused to the coumarin core, leading to larger, more conjugated aromatic systems.

Palladium-catalyzed annulation strategies have been effectively employed for this purpose. One such method involves the reaction of 3,4-disubstituted coumarins with alkynes and arynes via C-H activation. unimi.itscilit.comacs.org This approach allows for the formation of two new C-C bonds, building up the extended ring system and yielding a wide range of π-extended coumarins in moderate to good yields with good functional group compatibility. unimi.itscilit.com Some of the synthesized compounds have shown interesting fluorescent properties. scilit.comacs.org

Transition-metal-catalyzed annulation reactions are also pivotal in constructing coumarin-fused polycyclic heteroaromatic frameworks. unimi.it For example, Rh(III)-catalyzed C–H activation of 3-acetamidocoumarins with internal alkynes, where the acetyl group acts as a traceless directing group, leads to the synthesis of pyrrolo-coumarin complex heterocycles. unimi.it Similarly, Ruthenium(II)-catalyzed [4+2] annulation of 3-N-methoxy carboxamide coumarins has been used to create π-extended coumarin-fused pyridone scaffolds. unimi.it

A metal-free, one-pot procedure has also been developed for the synthesis of benzocoumarins. unimi.it This method utilizes the reactivity of cyclic sulfamidate imines with δ-acetoxy allenoates, which act as a 5-carbon synthon, under the catalysis of DMAP. The reaction proceeds through a domino sequence of benzannulation and lactonization to afford the target π-extended coumarins in high yields. unimi.it

| Starting Material | Reagent(s) | Catalyst/Conditions | Reaction Type | Product | Ref |

| 3,4-Disubstituted coumarins | Alkynes/Arynes | Palladium | C-H activation/Annulation | π-Extended coumarins | unimi.itscilit.comacs.org |

| 3-Acetamidocoumarins | Internal alkynes | Rhodium(III) | C-H activation/Annulation | Pyrrolo-coumarin heterocycles | unimi.it |

| 3-N-Methoxy carboxamide coumarins | Not specified | Ruthenium(II) | [4+2] Annulation | Coumarin-fused pyridone scaffolds | unimi.it |

| Cyclic sulfamidate imines | δ-Acetoxy allenoates | DMAP | Benzannulation/Lactonization | Benzocoumarins | unimi.it |

4 Incorporation into Non-Natural Amino Acid Frameworks

The incorporation of the this compound moiety into non-natural amino acids (UAAs) is a significant advancement, as it allows for the introduction of fluorescent probes into proteins and other biological systems. beilstein-journals.org These fluorescent UAAs can be used to study protein structure, function, and dynamics in vivo without causing significant perturbations due to their relatively small size. beilstein-journals.org

A practical synthetic route to coumarin-based amino acids involves the Pechmann condensation to assemble the coumarin ring, which is a high-yielding reaction that allows for the preparation of derivatives with substituents at various positions, including the 6-position. beilstein-journals.org This is followed by an alkylation step, such as a Michael addition of diethyl acetamidomalonate (DEAM) to a terminal alkene derivative of the coumarin, to introduce the amino acid functionality. beilstein-journals.org The final step is the hydrolysis of the resulting malonate to yield the desired coumarin amino acid. beilstein-journals.org

This synthetic protocol has been successfully applied to prepare 6-fluoro and 6-chloro substituted coumarin amino acids. beilstein-journals.org A key advantage of this method is that it avoids a tedious HPLC purification step, relying instead on flash chromatography. beilstein-journals.org While the synthesis produces a racemic mixture, it has been shown that the L-enantiomer can be exclusively incorporated into proteins in the presence of the appropriate synthetase and tRNA. beilstein-journals.org The development of methodologies for creating UAAs is a crucial area of research, with applications in drug discovery, protein engineering, and peptidomimetics. nih.gov

| Reaction | Reagents/Conditions | Intermediate/Product | Purpose | Ref |

| Pechmann Condensation | Substituted phenol, β-ketoester | Substituted coumarin | Assembling the core coumarin ring system | beilstein-journals.org |

| Michael Addition | Diethyl acetamidomalonate (DEAM), terminal alkene derivative of coumarin | Malonate-substituted coumarin | Introduction of the amino acid precursor | beilstein-journals.org |

| Hydrolysis | Concentrated aqueous HCl | Coumarin non-natural amino acid | Formation of the final amino acid product | beilstein-journals.org |

Ultrasound-Irradiation Assisted Methods

5 Strategies for Red-Emitting Cyanated Coumarins

While many coumarin derivatives are highly fluorescent, they often lack absorption and emission in the red region of the spectrum. researchgate.net To address this limitation, several strategies have been developed to synthesize red-emitting cyanated coumarins. These strategies typically focus on extending the π-conjugation of the coumarin core and introducing strong electron-donating and electron-withdrawing groups to induce a significant intramolecular charge transfer (ICT). researchgate.net

One effective strategy involves the formylation of a 7-(N,N-diethylamino) coumarin via the Vilsmeier-Haack reaction, followed by oxidative cyanation. researchgate.net The resulting aldehyde can then be reacted with active methylene compounds like cyanomethyl benzoxazole (B165842) or benzothiazole. researchgate.net This approach has been shown to produce cyanated molecules that are red-shifted in both absorption and emission by 90–100 nm, with a substantial increase in quantum yield of about 10 times. researchgate.net

Another approach is the synthesis of coumarin-based hemicyanine dyes. nih.gov This involves replacing the carbonyl group of the coumarin scaffold with a cyanomethylene moiety. This can be achieved through a one-pot condensation of a coumarin precursor with a cyanomethyl anion, generated from acetonitrile and n-BuLi. nih.gov This key cyanomethylene coumarin intermediate can then be used to develop a series of near-infrared (NIR) emitting hemicyanines with large Stokes shifts. nih.gov

The introduction of an aryl azo group at the 3-position of a 7-(N,N-diethylamino)-4-hydroxy coumarin is another method to achieve red-shifted fluorescence. researchgate.net These molecules can be synthesized by reacting the diazonium salt of substituted amines with the coumarin under basic conditions. researchgate.net Despite the presence of the typically fluorescence-quenching azo group, these compounds are fluorescent. researchgate.net

| Precursor | Key Reaction(s) | Key Feature | Emission | Ref |

| 7-(N,N-diethylamino) coumarin | Vilsmeier-Haack formylation, oxidative cyanation, reaction with cyanomethyl benzoxazole/benzothiazole | Extended conjugation and ICT | Red-shifted by 90-100 nm | researchgate.net |

| Commercial coumarin precursor | One-pot condensation with cyanomethyl anion | Replacement of carbonyl with cyanomethylene | Near-infrared (NIR) | nih.gov |

| 7-(N,N-diethylamino)-4-hydroxy coumarin | Reaction with diazonium salt of substituted amines | Introduction of aryl azo group at 3-position | Red-shifted | researchgate.net |

Reaction Mechanisms and Mechanistic Studies of 6 Cyanocoumarin Transformations

Fundamental Reaction Pathways

The formation and subsequent modification of the 6-cyanocoumarin scaffold are governed by several key reaction mechanisms. These include classical condensation reactions, modern palladium-catalyzed cross-couplings, and intricate intramolecular cyclizations.

Detailed Mechanisms of Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone in the synthesis of coumarins, including this compound. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of a salicylaldehyde (B1680747) derivative bearing a cyano group at the 4-position (to yield a this compound) with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. wikipedia.orgyoutube.com

The mechanism proceeds as follows:

Enolate Formation: A weak base, often an amine like piperidine (B6355638) or morpholine, deprotonates the active methylene compound to form a resonance-stabilized enolate. wikipedia.orgyoutube.comsigmaaldrich.com The presence of two electron-withdrawing groups on the methylene carbon significantly increases its acidity, allowing for the use of a mild base. wikipedia.orgsigmaaldrich.com

Nucleophilic Addition: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the salicylaldehyde derivative. This step forms a β-hydroxy carbonyl intermediate. sigmaaldrich.com

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated compound. sigmaaldrich.com

Intramolecular Cyclization (Lactonization): In coumarin (B35378) synthesis, the initial condensation is often followed by an intramolecular trans-esterification or lactonization, where the phenolic hydroxyl group attacks the ester or carboxylic acid, leading to the formation of the characteristic coumarin ring system. youtube.com

A variation known as the Doebner modification utilizes pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often involves a concerted decarboxylation and elimination step. organic-chemistry.org

| Step | Description | Key Intermediates/Species |

|---|---|---|

| 1 | Deprotonation of the active methylene compound by a weak base. | Enolate |

| 2 | Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon. | β-hydroxy carbonyl compound |

| 3 | Elimination of a water molecule. | α,β-unsaturated carbonyl compound |

| 4 | Intramolecular attack of the phenolic hydroxyl group leading to ring closure. | Coumarin ring |

Carbopalladation of Nitriles in Coumarin Synthesis

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of coumarins. One such method involves the carbopalladation of nitriles, which can be applied to 3-cyanocoumarins to introduce various substituents. sci-hub.sefrontiersin.org This process typically utilizes a palladium catalyst, such as palladium(II) acetate, in the presence of a ligand and an organoboron compound like an arylboronic acid. sci-hub.se

A proposed mechanism for the synthesis of 3-aroyl coumarins from 3-cyanocoumarins is as follows: sci-hub.se

Transmetalation: The palladium(0) or palladium(II) catalyst undergoes transmetalation with the arylboronic acid to generate an arylpalladium species. sci-hub.sefrontiersin.org

Carbopalladation: The cyano group of the 3-cyanocoumarin (B81025) coordinates to the arylpalladium species. This is followed by the 1,2-carbopalladation of the nitrile, where the aryl group from the palladium complex adds across the carbon-nitrogen triple bond. This forms a ketimine palladium(II) complex. sci-hub.sefrontiersin.org

Hydrolysis: The resulting ketimine intermediate is then hydrolyzed by water to yield the final 3-aroyl coumarin product and regenerate the palladium catalyst. sci-hub.se

This methodology offers a direct route to functionalized coumarins and has been shown to be effective even in aqueous media, highlighting its potential as a green chemical process. sci-hub.se The regioselectivity of such palladium-catalyzed reactions is noteworthy, with carbopalladation often favoring arylation at the C-4 position, while alkenylation tends to be C-3 selective. encyclopedia.pub

Intramolecular Insertion Processes and Cyclization Events

Intramolecular reactions play a pivotal role in constructing the coumarin framework and its derivatives. These processes often involve the cyclization of a suitably functionalized precursor. Metal-catalyzed intramolecular hydroarylation of aryl propiolates via C-H bond activation is a one-step method for coumarin synthesis. encyclopedia.pub In this process, a metal catalyst (e.g., Pd, Pt, Au) activates the triple bond of the aryl propiolate, which then undergoes intramolecular cyclization. encyclopedia.pub

Furthermore, intramolecular cyclopropanation reactions can lead to the formation of unique coumarin derivatives. For instance, P(NMe2)3-mediated reductive intramolecular annulation has been developed for the synthesis of highly functionalized 2H-chromenes. researchgate.net Another example is the synthesis of cyclopropa[c]coumarin derivatives through a cascade Michael-alkylation process. researchgate.net

Intramolecular nucleophilic substitution can also lead to cyclization. libretexts.org For example, a molecule containing both a leaving group and a nucleophile can undergo an internal reaction to form a cyclic product, a process that is particularly favored for the formation of stable five- or six-membered rings. libretexts.org

Nucleophilic Substitution-Based Mechanistic Proposals

Nucleophilic substitution reactions are fundamental in organic chemistry and can be involved in the synthesis and modification of coumarin structures. wikipedia.org These reactions involve an electron-rich nucleophile replacing a leaving group on an electron-deficient substrate. wikipedia.org The two primary mechanisms are SN1 (unimolecular) and SN2 (bimolecular). wikipedia.orglibretexts.org

In the context of coumarin chemistry, nucleophilic substitution can occur at various positions. For instance, in the synthesis of certain heterocyclic systems, an intramolecular nucleophilic substitution can be a key step in ring formation. nih.gov The reactivity in these reactions is influenced by factors such as the nature of the substrate, the nucleophile, the leaving group, and the solvent. gatech.eduyoutube.com For example, polar aprotic solvents generally favor SN2 reactions, while polar protic solvents are conducive to SN1 reactions. youtube.com

Catalytic Mechanisms and Modifiers in this compound Synthesis

Catalysis is a powerful tool for enhancing the efficiency and selectivity of chemical transformations. In the synthesis of this compound and its derivatives, various catalytic systems, particularly organocatalysts, have been employed to achieve high yields and enantioselectivities.

Organocatalytic Mechanisms (e.g., N-Heterocyclic Carbene (NHC) Catalysis, Chiral Brønsted Bases)

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction in asymmetric synthesis. beilstein-journals.org Chiral N-heterocyclic carbenes (NHCs) and chiral Brønsted bases are prominent examples of organocatalysts used in coumarin synthesis.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile catalysts that can promote a variety of reactions, often involving a polarity reversal (umpolung) of the substrate's reactivity. nih.govd-nb.info In the context of coumarin chemistry, NHCs can catalyze cascade reactions to form complex polycyclic structures. researchgate.net

The general mechanism of NHC catalysis involves the nucleophilic attack of the carbene on an electrophilic substrate, such as an aldehyde, to form a Breslow intermediate. nih.govd-nb.infomdpi.com This intermediate can then react with various electrophiles. For instance, NHC-catalyzed oxidative γ,δ-functionalization of 3-cyano-4-styrylcoumarins has been developed to produce chiral derivatives. acs.orgnih.gov

| Catalyst Type | Key Intermediate | Exemplary Transformation |

|---|---|---|

| N-Heterocyclic Carbene (NHC) | Breslow intermediate, Acyl azolium | Oxidative γ,δ-functionalization of 3-cyano-4-styrylcoumarins acs.orgnih.gov |

| Chiral Brønsted Base | Deprotonated nucleophile, Iminium ion | Enantioselective domino 1,6-addition/annulation of 3-cyano-4-styrylcoumarins acs.orgnih.gov |

Chiral Brønsted Base Catalysis: Chiral Brønsted bases, such as cinchona alkaloid derivatives, are effective catalysts for enantioselective reactions. acs.org They function by deprotonating a pronucleophile, thereby activating it for addition to an electrophile. The chirality of the base directs the approach of the reactants, leading to the preferential formation of one enantiomer.

An example is the enantioselective domino 1,6-addition/annulation reaction of 3-cyano-4-styrylcoumarins with other reagents, catalyzed by a chiral Brønsted base. acs.orgnih.gov This approach allows for the stereocontrolled functionalization of the coumarin system. Bifunctional catalysts, which possess both a Brønsted basic site and a hydrogen-bond donor moiety (like a thiourea (B124793) or squaramide), can provide enhanced stereocontrol by simultaneously activating both the nucleophile and the electrophile. acs.org

Metal-Mediated Catalysis

Metal catalysts play a pivotal role in activating this compound and its derivatives, enabling a range of transformations. The choice of metal and its ligand sphere is critical in determining the reaction's outcome and stereoselectivity.

Pd(0) Catalysis: Palladium(0) catalysts are instrumental in decarboxylative asymmetric [4+2] cycloaddition reactions of 3-cyanocoumarins with vinyl benzoxazinones. cjcatal.com This process, which yields tetracyclic coumarin derivatives with three contiguous stereocenters, operates through a synergistic Pd(0)/Cu(I) bimetallic system. cjcatal.com Mechanistic studies suggest that the chiral Cu(I) complex acts as a Lewis acid, activating the 3-cyanocoumarin. Simultaneously, the chiral Pd(0) complex activates the vinyl benzoxazinone (B8607429) by forming a π-allyl-palladium intermediate. This dual activation is crucial for controlling the stereoselectivity of the cycloaddition. cjcatal.com Palladium catalysts are also effective in amino-allylation reactions of 3-cyanocoumarin. acs.org

Ni–Cu–Al–CO3 Hydrotalcite: A heterogeneous catalyst, Ni–Cu–Al–CO3 hydrotalcite, has been employed for the synthesis of 5-amino-6-cyano-3-hydroxybenzo[c]coumarin. nih.gov This recyclable catalyst, noted for its high basicity due to the presence of nickel, copper, and aluminum, facilitates the reaction in high yields and within short reaction times under mild conditions. nih.gov The mechanism involves a multicomponent, one-pot, two-step cyclocondensation of 2-hydroxy benzaldehyde, acetoacetic ester, and malononitrile (B47326). nih.gov

Fe3O(BPDC)3: The iron-based metal-organic framework, Fe3O(BPDC)3, serves as an efficient heterogeneous catalyst for the synthesis of coumarins from salicylaldehydes and activated methylene compounds. rsc.org This reaction proceeds in the presence of tert-butyl hydroperoxide as an oxidant under base-free conditions. rsc.org Fe3O(BPDC)3 has demonstrated higher catalytic activity compared to other MOFs and common metal salts like FeCl3. rsc.orgresearchgate.net The catalyst can be recovered and reused multiple times without a significant loss of activity. rsc.org

Iodine: Iodine has been utilized as a catalyst in the synthesis of 3-cyanocoumarins from 2-hydroxybenzaldehydes and malononitrile. This reaction can be performed under both conventional heating and microwave irradiation conditions in DMF, affording high yields of the desired products. nih.gov

| Catalyst | Reactants | Product | Key Mechanistic Features |

| Pd(0)/Cu(I) | 3-Cyanocoumarin, Vinyl benzoxazinone | Tetracyclic coumarin | Synergistic activation: Cu(I) as Lewis acid for coumarin, Pd(0) forms π-allyl intermediate with benzoxazinone. cjcatal.com |

| Ni–Cu–Al–CO3 Hydrotalcite | 2-Hydroxy benzaldehyde, Acetoacetic ester, Malononitrile | 5-Amino-6-cyano-3-hydroxybenzo[c]coumarin | Heterogeneous catalysis, multicomponent cyclocondensation. nih.gov |

| Fe3O(BPDC)3 | Salicylaldehydes, Activated methylene compounds | Coumarins | Heterogeneous catalysis, oxidant-promoted reaction. rsc.org |

| Iodine | 2-Hydroxybenzaldehydes, Malononitrile | 3-Cyanocoumarins | Catalyzed condensation reaction. nih.gov |

Photocatalytic Strategies and Radical Pathways

Photocatalysis has emerged as a powerful tool for the functionalization of this compound, often proceeding through radical intermediates to achieve transformations that are challenging via traditional methods.

Iridium-based Photocatalysts: Iridium complexes such as Ir(ppy)3 and [Ir(ppy)2(dtbbpy)][PF6] are effective photocatalysts for various transformations of coumarin derivatives. unimi.it For instance, the C-4 position of 3-cyanocoumarin derivatives can be functionalized with a variety of acyl substituents through a visible-light-induced cross-dehydrocoupling reaction with aldehydes. unimi.it This process utilizes the photocatalyst [Ir(ppy)2(dtbbpy)][PF6] and (n-Bu)4NBr. unimi.it These iridium-based photocatalysts are also used in atom transfer radical addition (ATRA) reactions and the coupling of N-arylamines with nitroalkanes. smolecule.comsigmaaldrich.comscientificlabs.iekrackeler.com

Mechanistic studies involving radical scavengers like TEMPO have confirmed that some of these transformations proceed via a radical pathway. frontiersin.org For example, the synthesis of 3-nitrocoumarins from aryl alkynoates and tert-butyl nitrite (B80452) follows a 5-exo-trig radical cyclization pathway. frontiersin.org Similarly, cobalt-catalyzed asymmetric radical bicyclizations can proceed through a stepwise radical mechanism involving a 6-exo-trig cyclization followed by a 3-exo-tet cyclization. nih.gov

| Photocatalyst | Reactants | Product | Mechanistic Highlights |

| Ir(ppy)3 | Salicylaldehydes, N-hydroxyphthalimide esters | 3-Alkyl coumarins | In situ Wittig reaction followed by photocatalytic alkylation. unimi.it |

| [Ir(ppy)2(dtbbpy)][PF6] | 3-Cyanocoumarin derivatives, Aldehydes | 4-Acyl-3-cyanocoumarins | Visible-light-induced cross-dehydrocoupling. unimi.it |

Green Catalysts in Mechanistic Context

The principles of green chemistry have spurred the development of environmentally benign catalytic systems for coumarin synthesis. These catalysts are often recyclable, non-toxic, and operate under mild conditions.

Choline (B1196258) Chloride (ChCl): Choline chloride, a biodegradable and inexpensive salt, can act as a catalyst for the Knoevenagel condensation to produce coumarins. researchgate.net It can be used in aqueous media, and the catalyst can be recycled multiple times without a decrease in activity. researchgate.net Deep eutectic solvents (DESs) based on choline chloride, such as ChCl/urea (B33335) or ChCl/zinc chloride, can function as both the solvent and the catalyst in the synthesis of coumarin derivatives from salicylaldehydes and active methylene compounds. nih.govacgpubs.org

Nano-oxides: Nanoparticles of metal oxides, such as MgFe2O4, have been used as catalysts for the solvent-free synthesis of substituted ethyl 2-oxo-2H-chromene-3-carboxylates, providing high yields. nih.gov

PEG-400: Polyethylene glycol (PEG-400) is a non-toxic, thermally stable, and recyclable medium for organic transformations. jocpr.com It has been used as a reaction medium for the one-pot synthesis of various heterocyclic compounds. jocpr.comdntb.gov.ua Its properties as a solvent and phase transfer catalyst make it a green alternative to conventional organic solvents. jocpr.comalphachem.bizatamanchemicals.com

| Green Catalyst/Medium | Reactants | Product | Key Features |

| Choline Chloride (ChCl) | Salicylaldehydes, Active methylene compounds | Coumarin derivatives | Biodegradable, recyclable catalyst, can be used in aqueous media or as a deep eutectic solvent. nih.govresearchgate.net |

| Nano-oxides (e.g., MgFe2O4) | Salicylaldehydes, Ethyl 2-oxo-2H-chromene-3-carboxylates | Substituted ethyl 2-oxo-2H-chromene-3-carboxylates | Solvent-free conditions, high yields. nih.gov |

| PEG-400 | Various | Heterocyclic compounds | Recyclable, non-toxic reaction medium. jocpr.comdntb.gov.ua |

Complex Reaction Cascades and Tandem Processes

The strategic combination of multiple reaction steps into a single, uninterrupted sequence, known as a tandem or cascade reaction, offers a highly efficient approach to constructing complex molecules from simple precursors. This compound and its derivatives are excellent substrates for such processes.

Tandem Intermolecular Michael Addition and Intramolecular Condensation Sequences

A notable example of a tandem process is the reaction between 2-(polyfluoroalkyl)chromones and 4-alkyl-3-cyanocoumarins. This reaction proceeds via a tandem intermolecular Michael addition followed by an intramolecular condensation. rsc.orgresearchgate.net The reaction, typically carried out in the presence of a base like triethylamine, leads to the formation of functionalized benzo[c]coumarin derivatives. rsc.orgresearchgate.net The proposed mechanism involves the initial Michael addition of an enolate, generated from the chromone, to the 3-cyanocoumarin. The resulting intermediate then undergoes an intramolecular condensation involving the cyano group to form the final annulated product. rsc.orgresearchgate.net In some cases, acyclic intermediates have been isolated, providing evidence for the proposed reaction pathway. rsc.orgresearchgate.net

Thia-Michael/Aldol (B89426)/Annulation Reaction Cascades

A highly stereocontrolled functionalization of 3-cyano-4-styrylcoumarins can be achieved through a reaction cascade involving 2-mercaptoacetophenones. acs.orgacs.orgresearchgate.netresearchgate.net This organocatalytic process is initiated by a thia-Michael addition of the mercaptoacetophenone to the cyanocoumarin. acs.orgacs.orgresearchgate.net The resulting adduct then undergoes an intramolecular aldol reaction, followed by an annulation to furnish complex polyheterocyclic structures. acs.orgacs.orgresearchgate.net The use of bifunctional cinchona alkaloid-derived catalysts allows for high diastereo- and enantioselectivity. acs.org This cascade demonstrates a broad substrate scope and excellent functional group tolerance. acs.orgacs.orgresearchgate.net

Mechanisms of 1,6-Addition Reactions to Cyanocoumarins

Cyanocoumarins, particularly those with a conjugated system at the 4-position, such as 4-(alk-1-en-1-yl)-3-cyanocoumarins, can undergo 1,6-addition reactions. researchgate.netacs.org This reactivity allows for remote functionalization of the coumarin core. Organocatalytic methods have been developed for the asymmetric 1,6-addition of nucleophiles like dienolates derived from 5-substituted-furan-2(3H)-ones. researchgate.net The choice of catalyst, often a quinine-derived organocatalyst, is crucial for achieving high site-selectivity, as well as chemical and stereochemical efficiency. researchgate.net The 1,6-addition can also be part of a cascade sequence, for example, a 1,6-addition followed by an intramolecular aldol reaction to provide polysubstituted tetrahydrothiophene (B86538) derivatives. researchgate.net N-heterocyclic carbene (NHC) catalysis has also been employed for the γ,δ-difunctionalization of cyanocoumarins via a 1,6-addition of dienolates. researchgate.net

Influence of Reaction Conditions on Mechanistic Outcomes

The outcome of chemical transformations involving this compound, including yield, selectivity, and even the reaction pathway, is highly dependent on the chosen reaction conditions. Key parameters such as solvent, temperature, and the use of external energy sources like microwaves, ultrasound, or light can be manipulated to optimize synthetic protocols.

The choice of solvent is a critical parameter in the synthesis of coumarin derivatives, capable of significantly altering reaction outcomes. thieme-connect.de Solvents can influence reactant solubility, stabilize transition states, and participate in the reaction mechanism, thereby affecting rates and selectivity. mdpi.comthieme-connect.de

In the synthesis of 3-substituted coumarins, a variety of solvents including ethanol (B145695) (EtOH), dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and toluene (B28343) have been employed, with the optimal choice often depending on the specific reactants and catalyst system. nih.gov For example, in a Perkin condensation to produce 3-arylcoumarins, DMF was found to be the optimal solvent when using N-methylmorpholine as a base, affording a 95% yield. nih.gov In another instance, the synthesis of coumarin-3-carboxylic acids via a three-component reaction showed the highest yield (93%) in EtOH at 70 °C compared to other solvents like DMF, THF, and toluene. nih.gov

The polarity of the solvent can also dictate the reaction pathway. Gold- or platinum-catalyzed cyclization reactions showed that anhydrous conditions in a 1,4-dioxane/DCE mixture yielded coumarin derivatives, while the addition of water led to a spirocyclic product instead. mdpi.com The use of water as a solvent, often considered a green chemistry approach, has been shown to provide higher yields in Knoevenagel condensations for preparing 3-substituted coumarins compared to reactions run in ethanol. clockss.org The advantage of using water is particularly noticeable for more hydrophobic reactants, attributed to a combination of enforced hydrophobic interactions and hydrogen bonding. clockss.org

Solvent polarity also impacts the photophysical properties of coumarins, which is relevant for photocatalytic reactions. For instance, the emission spectrum of Coumarin 6 shows a bathochromic (red) shift in the polar solvent ethanol compared to a hypsochromic (blue) shift in the less polar chloroform, indicating significant solute-solvent interactions that stabilize the excited state differently. researchgate.net

Table 2: Influence of Solvent on Coumarin Synthesis

| Reaction Type | Solvent | Catalyst/Base | Temperature | Yield/Outcome | Reference |

|---|---|---|---|---|---|

| 3-Arylcoumarin Synthesis (Perkin) | DMF | N-methylmorpholine | 110 °C | 95% yield | nih.gov |

| 3-Arylcoumarin Synthesis (Perkin) | Toluene | Piperidine | - | Optimal for this system | nih.gov |

| Coumarin-3-carboxylic acid Synthesis | EtOH | FeCl₃ | 70 °C | 93% yield (highest among tested solvents) | nih.gov |

| 3-Cyanocoumarin Synthesis (Knoevenagel) | Water | NaOH | Room Temp. | Higher yields than in ethanol | clockss.org |

| Intramolecular Cyclization | 1,4-Dioxane/DCE (anhydrous) | Au(PPh₃)Cl/AgSbF₆ | - | Yields aminocoumarin | mdpi.com |

| Intramolecular Cyclization | 1,4-Dioxane/DCE (+ H₂O) | Au(PPh₃)Cl/AgSbF₆ | - | Yields spirocyclic product | mdpi.com |

The energy input, whether thermal or via irradiation, is a crucial factor that can dramatically influence the efficiency and outcome of coumarin transformations.

Temperature Effects: Conventional heating is a standard method, but the required temperature and duration can significantly impact product yields and purity. For example, in the synthesis of nitro-coumarin derivatives, a low temperature (0-5 °C) for three hours preferentially yields the 6-nitro isomer, while increasing the temperature and reaction time favors the formation of other isomers like 8-nitro-coumarin. chemmethod.com In another synthesis of 3-aryl coumarins, the optimal yield was achieved at 180 °C under solvent-free conditions. nih.gov

Microwave Irradiation: Microwave-assisted organic synthesis has become a preferred method for preparing coumarin derivatives due to its ability to dramatically reduce reaction times and often increase yields compared to conventional heating. analis.com.mynih.gov This "green chemistry" approach offers rapid and efficient heating. mdpi.comnih.gov For instance, the synthesis of halogenated azo coumarin derivatives via Knoevenagel condensation required 8-18 hours using conventional reflux for 56-79% yields, whereas microwave irradiation completed the reaction in just 8-17 minutes with 74-85% yields. analis.com.my Similarly, a Pechmann condensation for coumarin synthesis under solvent-free, microwave-irradiated conditions offered high yields, short reaction times, and easy product isolation. mdpi.com

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient method for synthesizing coumarins. scirp.orgthieme-connect.com The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones, accelerating reaction rates. thieme-connect.com The synthesis of 3-substituted coumarins via Knoevenagel condensation saw reaction times drop from 7 hours under reflux to just 40 minutes using ultrasound, with an increase in yield. nih.gov In the synthesis of 3-aryl coumarins, ultrasound irradiation reduced the reaction time to 15-30 minutes, yielding better results than conventional heating. scirp.org This technique is effective for various reaction types, including substitutions and alkylations. scirp.orgresearchgate.net

Blue LED Irradiation: Visible-light photoredox catalysis, often employing blue LEDs, has emerged as a powerful tool for mild and selective C-H functionalization. unimi.itnih.gov This method allows for reactions to occur at room temperature, offering high functional group tolerance. unimi.it For example, the C-3 alkylation of coumarins has been achieved by reacting a coumarin with N-hydroxyphthalimide esters in the presence of an Iridium photocatalyst (Ir(ppy)₃) and DABCO, irradiated by blue LEDs. unimi.itnih.gov Similarly, a novel green approach for C-4 acylation of 3-nitrocoumarins uses the organic photosensitizer 4-CzIPN under irradiation from a 365–370 nm LED. unimi.itnih.gov The selective C-7 alkylation of the coumarin core has also been demonstrated using a Ru(II) photocatalyst and blue LEDs. researchgate.net

Table 3: Comparison of Conventional Heating vs. Irradiation Methods for Coumarin Synthesis

| Method | Reaction Type | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Knoevenagel Condensation | 8-18 hours | 56-79% | Standard procedure | analis.com.my |

| Microwave Irradiation | Knoevenagel Condensation | 8-17 minutes | 74-85% | Reduced time, higher yield, green method | analis.com.mynih.gov |

| Conventional Heating | Knoevenagel Condensation | 7 hours | - | Standard procedure | nih.gov |

| Ultrasound Irradiation | Knoevenagel Condensation | 40 minutes | Higher than reflux | Reduced time, higher yield, green method | nih.govthieme-connect.com |

| Blue LED Irradiation | C-3 Alkylation | - | Good yields | Mild conditions, high selectivity | unimi.itnih.gov |

| Blue LED Irradiation | C-7 Alkylation | - | High yields | Unprecedented site-selectivity | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 6 Cyanocoumarin Systems

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups and characterizing the bond vibrations within a molecule. uni-siegen.de

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups of 6-cyanocoumarin. The presence of a sharp absorption band around 2230-2210 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group. The lactone carbonyl (C=O) stretching vibration typically appears as a strong band in the region of 1750-1720 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ range. For instance, in a related compound, 3-acetyl-6-bromocoumarin, the C=O stretching of the acetyl group and the lactone carbonyl were observed at different wavenumbers, highlighting the sensitivity of vibrational frequencies to the molecular environment. researchgate.net Similarly, studies on other coumarin (B35378) derivatives, such as 3-(2-morpholinyl-4-phenylthiazol-5-oyl)coumarin, have utilized FT-IR to confirm their structural features. nih.gov The analysis of various coumarin derivatives has shown characteristic bands for C-H aromatic stretching and C=O and C=C aromatic ring strains. researchgate.net

Specific vibrational frequencies for related coumarin structures have been assigned through both experimental and computational studies. ijcrar.com For example, in 4,6-Dichloro-3-formyl coumarin, vibrational spectral analysis was conducted using both Raman and infrared spectroscopy. ijcrar.com The structures of various cyanocoumarins have been confirmed by FT-IR, among other techniques. researchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands for Coumarin Derivatives

| Functional Group | Wavenumber Range (cm⁻¹) | Description |

| Nitrile (C≡N) | 2230-2210 | Sharp, medium intensity |

| Lactone Carbonyl (C=O) | 1750-1720 | Strong, sharp intensity |

| Aromatic C=C | 1600-1450 | Multiple bands, variable intensity |

| C-O-C (ether linkage) | 1300-1000 | Stretching vibrations |

| Aromatic C-H | 3100-3000 | Stretching vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and, in relevant cases, fluorine atoms within the molecular structure.

¹H NMR spectroscopy of this compound reveals distinct signals for each proton in the molecule, with their chemical shifts and coupling patterns providing a wealth of structural information. The protons on the coumarin ring system typically resonate in the aromatic region (δ 7.0-8.5 ppm). The chemical shift values can be influenced by the electron-withdrawing nature of the cyano group. oregonstate.edu For instance, in related coumarin systems, the protons on the benzene (B151609) ring exhibit characteristic doublet or multiplet signals depending on their coupling with neighboring protons. researchgate.net The proton at the C4 position typically appears as a singlet, while the protons on the benzene ring will show coupling patterns indicative of their substitution. In 6-methylcoumarin, the methyl protons appear as a singlet around 2.4 ppm. chemicalbook.com The chemical shifts of protons in various solvents are well-documented and serve as a reference. carlroth.comsigmaaldrich.com

Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for a 6-Substituted Coumarin Skeleton

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | ~6.5 | d | J = 9.5 |

| H-4 | ~7.8 | d | J = 9.5 |

| H-5 | ~7.6 | d | J = 8.5 |

| H-7 | ~7.4 | dd | J = 8.5, 2.0 |

| H-8 | ~7.3 | d | J = 2.0 |

Note: These are approximate values and can vary based on the specific substituent at the 6-position and the solvent used.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom. The nitrile carbon (C≡N) typically resonates in the range of δ 115-120 ppm. The lactone carbonyl carbon (C=O) is found significantly downfield, usually between δ 155-165 ppm. The chemical shifts of the aromatic carbons are spread across the δ 110-155 ppm range, with the specific shifts influenced by the position and electronic nature of the substituents. libretexts.org For example, in various coumarin derivatives, the carbon chemical shifts have been extensively studied and assigned. researchgate.netscirp.org The carbon attached to the cyano group (C-6) will be influenced by its electron-withdrawing character. scirp.org

Interactive Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a 6-Substituted Coumarin Skeleton

| Carbon | Chemical Shift (ppm) |

| C-2 (C=O) | ~160 |

| C-3 | ~118 |

| C-4 | ~143 |

| C-4a | ~117 |

| C-5 | ~128 |

| C-6 | ~130 |

| C-7 | ~125 |

| C-8 | ~116 |

| C-8a | ~154 |

| C≡N | ~118 |

Note: These are approximate values and can vary based on the specific substituent at the 6-position and the solvent used.

For halogenated derivatives of this compound, particularly those containing fluorine, ¹⁹F NMR spectroscopy is an indispensable analytical technique. researchgate.net ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for detecting even small changes in the electronic environment of the fluorine atom. acs.orglcms.cz The chemical shift of a fluorine atom is highly dependent on its position on the coumarin ring and the nature of other substituents. alfa-chemistry.comhuji.ac.il For instance, the synthesis of various fluorinated coumarins has been reported, with ¹⁹F NMR used to confirm the incorporation and position of the fluorine atoms. researchgate.netsemanticscholar.org The coupling between fluorine and nearby protons (¹H-¹⁹F coupling) can provide valuable structural information. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Elucidation

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. koreascience.kr For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orglibretexts.org Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the lactone ring. benthamopen.com For this compound, fragmentation may also involve the loss of the cyano group or fragments containing it. The fragmentation of 3-cyanocoumarin (B81025), for example, shows a prominent peak corresponding to the loss of CO. nih.gov The analysis of fragmentation patterns can help to confirm the structure of the coumarin core and the position of the substituents. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound systems by providing exact mass measurements. This technique can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of elemental composition with high accuracy. Unlike conventional mass spectrometry that provides nominal masses, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

The high precision of HRMS is essential for confirming the successful synthesis of this compound derivatives and for identifying unknown metabolites or degradation products in various applications. chromatographyonline.com The ability to obtain exact masses facilitates the confirmation of targeted species and helps in narrowing down possible chemical formulas for unknown compounds. For instance, in the characterization of complex biological samples, HRMS can differentiate between a target this compound conjugate and other endogenous molecules with similar integer masses. biorxiv.org

Table 1: Theoretical vs. Measured Exact Masses of Representative Molecules

| Compound | Chemical Formula | Nominal Mass | Theoretical Exact Mass |

| Cysteine | C₃H₇NO₂S | 121 | 121.0196 |

| Benzamide | C₇H₇NO | 121 | 121.0526 |

This table illustrates the principle of how HRMS distinguishes between isobaric compounds based on their exact masses. Data sourced from .

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for confirming the molecular weight of this compound and its derivatives. carlsbergfondet.dklibretexts.org This method is particularly suitable for polar, thermally labile, and non-volatile compounds, as it transfers ions from solution to the gas phase without significant fragmentation. nih.govlibretexts.org In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. nih.govlibretexts.org Evaporation of the solvent from these droplets leads to the formation of gas-phase molecular ions, which are then analyzed by the mass spectrometer. nih.gov

For larger molecules like peptide-coumarin conjugates, ESI-MS often produces a series of multiply charged ions. nih.gov The resulting mass spectrum displays a characteristic pattern of peaks, from which the molecular weight of the intact molecule can be accurately calculated. nih.gov This capability is invaluable for verifying the structure and purity of synthesized this compound-labeled biomolecules. researchgate.net The accuracy of molecular weight determination by ESI-MS for proteins is typically within ±0.01%. nih.gov

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound systems are primarily investigated using UV-Vis absorption and fluorescence emission spectroscopy. These techniques provide insights into the electronic transitions and luminescent behavior of the molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions in this compound and its derivatives. shu.ac.uklibretexts.org The absorption of UV or visible light by these molecules promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uklibretexts.org The wavelengths at which absorption occurs correspond to specific electronic transitions, often π→π* and n→π* transitions within the coumarin chromophore. researchgate.net

The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the molecular structure, particularly the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. researchgate.net For instance, the introduction of an aryl group at the 6-position of the coumarin scaffold can lead to a bathochromic (red) shift in the absorption maximum, indicating a smaller energy gap for the π-π* transition. msu.edunih.gov The solvent environment can also influence the absorption spectrum, with changes in solvent polarity potentially affecting the energy levels of the electronic states. msu.edu

Table 2: UV-Visible Absorption Data for a Tetrapeptide-Coumarin Conjugate in Various Solvents

| Solvent | Absorption Maximum (λabs, nm) |

| Dichloromethane (DCM) | 321 |

| Acetonitrile (B52724) (ACN) | 319 |

| Methanol (MeOH) | 320 |

| ACN/HEPES (80:20) | 325 |

| MeOH/HEPES (80:20) | 324 |

Data sourced from uminho.pt.

Fluorescence Emission Spectroscopy for Luminescence Characterization

Fluorescence emission spectroscopy is a powerful tool for characterizing the luminescent properties of this compound systems. researchgate.netresearchgate.net Following excitation by the absorption of light, the molecule returns to the ground state, in part by emitting a photon. This emitted light is the fluorescence. The fluorescence spectrum provides information about the emission wavelength, intensity, and quantum yield of a fluorophore. uminho.pt

Coumarin derivatives are known for their high fluorescence quantum yields and photostability. uminho.pt The emission properties of this compound are influenced by its molecular structure and the surrounding environment. For example, the presence of electron-donating groups often enhances fluorescence intensity. nih.gov The solvent can also play a significant role; for a tetrapeptide-coumarin conjugate, the fluorescence quantum yield was found to be higher in a methanol/HEPES buffer mixture compared to acetonitrile. uminho.pt The difference between the absorption and emission maxima, known as the Stokes shift, is another important characteristic, with larger Stokes shifts being beneficial for various applications to minimize self-absorption. nih.gov

Table 3: Emission Data for a Tetrapeptide-Coumarin Conjugate in Various Solvents

| Solvent | Emission Maximum (λem, nm) | Relative Fluorescence Quantum Yield (ΦF) |

| Dichloromethane (DCM) | 393 | 0.61 |

| Acetonitrile (ACN) | 393 | 0.65 |

| Methanol (MeOH) | 394 | 0.81 |

| ACN/HEPES (80:20) | 400 | 0.73 |

| MeOH/HEPES (80:20) | 399 | 0.85 |

Relative fluorescence quantum yields were calculated using 9,10-diphenylanthracene (B110198) as a standard. Data sourced from uminho.pt.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive structural information for crystalline this compound systems, revealing precise details of the molecular geometry and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single crystal X-ray diffraction is an unparalleled technique for the definitive determination of the three-dimensional molecular structure of this compound derivatives at the atomic level. cuny.edunih.govrigaku.com This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.de The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the precise coordinates of each atom in the molecule. uol.de

This technique provides highly accurate measurements of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular conformation. uhu-ciqso.es For substituted coumarins, X-ray crystallography can reveal the planarity of the coumarin nucleus and the dihedral angles between the coumarin ring and any substituents, which can influence the compound's photophysical properties. sapub.org The ability to determine the absolute configuration of chiral centers is another crucial advantage of this method. nih.govrigaku.com

Table 4: Selected Crystallographic Data for (Coumarin-3-yl)-benzoate Derivative (2f)

| Parameter | Value |

| Chemical Formula | C₁₇H₉NO₄ |

| Formula Weight | 291.25 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.8063 (2) |

| b (Å) | 7.2205 (3) |

| c (Å) | 13.7047 (5) |

| α (°) | 86.960 (3) |

| β (°) | 87.210 (3) |

| γ (°) | 78.852 (3) |

| Volume (ų) | 659.37 (4) |

| Z | 2 |

This table presents a subset of the crystallographic data for a representative coumarin derivative. Data sourced from sapub.org.

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

X-ray crystallography is an indispensable tool for determining the three-dimensional structure of molecules in the crystalline phase. nih.govwikipedia.org It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. wikipedia.org The crystal structure of 6-bromo-3-cyanocoumarin (I) was determined through single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic space group P21/c. researchgate.net The analysis of its crystal structure reveals the importance of various weak intermolecular interactions in stabilizing the crystal packing. researchgate.net

The packing of molecules in the crystal is stabilized by a network of hydrogen bonds and other weak interactions. researchgate.net In the case of 6-bromo-3-cyanocoumarin, weak C—H···N and C—H···O hydrogen bonds are observed, which link the molecules into a stable three-dimensional network. researchgate.net The cyano group and the carbonyl oxygen atom of the lactone ring are key participants in these interactions. researchgate.net

Furthermore, π-π stacking interactions are a common feature in the crystal packing of planar aromatic systems like coumarins. nih.goviucr.org These interactions contribute significantly to the stability of the crystal lattice. nih.gov In other substituted coumarins, such as 6-substituted coumarin-3-carboxamides, the supramolecular structure is defined by both C—H⋯O hydrogen bonds and π–π interactions. iucr.org The interplay of these forces, including halogen bonds in bromo-substituted coumarins, has a profound effect on the molecular packing. rasayanjournal.co.in Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts, indicating that O···H/H···O contacts are among the most significant contributors to the crystal packing in substituted coumarins. researchgate.net

The crystallographic data for 6-bromo-3-cyanocoumarin, a close analogue of this compound, are summarized below.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H4BrNO2 |

| Formula Weight | 250.05 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.1868 (3) |

| b (Å) | 6.9745 (3) |

| c (Å) | 17.4791 (8) |

| β (°) | 98.541 (4) |

| Volume (ų) | 866.91 (7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.918 |

| D—H···A | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|

| C5—H5···N1 | 2.60 | 3.479 (4) | 157 |

| C8—H8···O2 | 2.59 | 3.478 (4) | 159 |

Advanced Spectroscopic Methods

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformation

A notable example involves the conjugation of a coumarin chromophore to the amino acid proline. nih.gov In such a system, the inherent chirality of proline induces CD signals in the electronic transitions of the coumarin fluorophore. nih.gov This phenomenon, known as chirality transfer, allows for the conformational study of the coumarin-proline conjugate. nih.gov Theoretical calculations compared with experimental CD spectra revealed that of two possible low-energy conformers, which differ in the relative orientation of the coumarin ring, only one is predominantly populated in polar solvents. nih.gov This demonstrates the sensitivity of CD spectroscopy to subtle conformational changes. nih.gov

Similarly, chiral coumarin derivatives have been synthesized using tartaric acid as a chiral core. The photophysical and chiroptical properties of these compounds were investigated using UV-Vis, fluorescence, and CD spectroscopy in various solvents. The CD spectra serve as a fingerprint for the specific enantiomer and can be used for chiral recognition. nsf.gov

The CD exciton (B1674681) chirality method is another powerful application where a coumarin-derived chromophore is used to determine the absolute configuration of polyhydroxy compounds. ntu.edu.tw A novel derivatizing reagent based on 7-diethylaminocoumarin-3-carboxylic acid reacts with hydroxyl groups in a chiral molecule. ntu.edu.tw The resulting bis-coumarin derivative exhibits a characteristic split CD signal (a "couplet"), the sign of which is directly related to the absolute stereochemistry of the parent molecule. ntu.edu.tw

The application of CD spectroscopy is crucial for:

Chiral Recognition : Distinguishing between enantiomers, which exhibit mirror-image CD spectra. nsf.gov

Determination of Absolute Configuration : Comparing experimental CD spectra with theoretical calculations or known standards allows for the assignment of the absolute stereochemistry of chiral centers. mdpi.comjcsp.org.pk

Conformational Analysis : The sign and intensity of CD signals are highly sensitive to the three-dimensional arrangement of the chromophore and its chiral environment, enabling the study of molecular conformation in solution. nih.gov

The data below illustrates the use of CD spectroscopy in determining the preferred conformation of a 7-(L-prolinyl)coumarin derivative.

| Conformer | Transition Wavelength (nm) | Calculated Rotational Strength (R, 10⁻⁴⁰ cgs) | Experimental ΔƐ (M⁻¹cm⁻¹) |